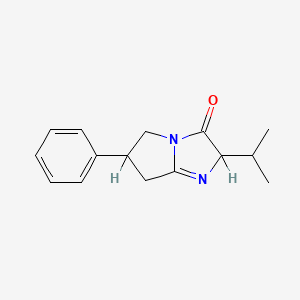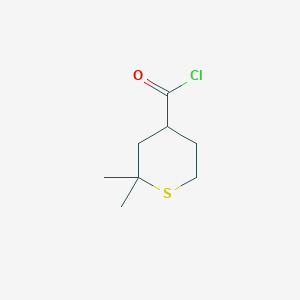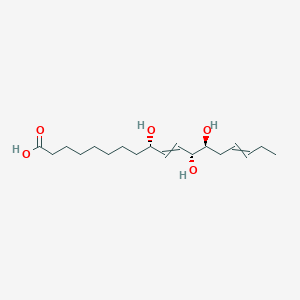
(9S,12R,13S)-9,12,13-Trihydroxyoctadeca-10,15-dienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(9S,12R,13S)-9,12,13-Trihydroxyoctadeca-10,15-dienoic acid is a complex organic compound with significant importance in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (9S,12R,13S)-9,12,13-Trihydroxyoctadeca-10,15-dienoic acid typically involves multi-step organic reactions. One common method includes the epoxidation of linoleic acid followed by hydrolysis to introduce the hydroxyl groups at specific positions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the correct stereochemistry of the product.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of microbial enzymes to catalyze the conversion of precursor fatty acids into the desired product. This method is advantageous due to its specificity and efficiency in producing high yields of the compound.
Análisis De Reacciones Químicas
Types of Reactions
(9S,12R,13S)-9,12,13-Trihydroxyoctadeca-10,15-dienoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bonds in the diene system can be reduced to single bonds.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as thionyl chloride (SOCl₂) for converting hydroxyl groups to chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield keto acids, while reduction can produce saturated fatty acids.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (9S,12R,13S)-9,12,13-Trihydroxyoctadeca-10,15-dienoic acid is used as a model compound to study the reactivity of hydroxylated fatty acids and their derivatives.
Biology
Biologically, this compound is studied for its role in cellular signaling pathways and its potential as a biomarker for certain diseases.
Medicine
In medicine, research focuses on its anti-inflammatory properties and potential therapeutic applications in treating conditions such as arthritis and cardiovascular diseases.
Industry
Industrially, this compound is explored for its use in the production of biodegradable polymers and as a precursor for the synthesis of other valuable chemicals.
Mecanismo De Acción
The mechanism by which (9S,12R,13S)-9,12,13-Trihydroxyoctadeca-10,15-dienoic acid exerts its effects involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl groups and the diene system play crucial roles in these interactions, influencing the compound’s reactivity and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- (9S,10E,12R,13S)-9,12,13-Trihydroxy-10-octadecenoic acid
- (E,9S,12S,13S)-9,12,13-trihydroxyoctadec-10-enoic acid
Uniqueness
(9S,12R,13S)-9,12,13-Trihydroxyoctadeca-10,15-dienoic acid is unique due to its specific stereochemistry and the presence of a conjugated diene system, which distinguishes it from other hydroxylated fatty acids
Propiedades
Número CAS |
74923-93-6 |
|---|---|
Fórmula molecular |
C18H32O5 |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
(9S,12R,13S)-9,12,13-trihydroxyoctadeca-10,15-dienoic acid |
InChI |
InChI=1S/C18H32O5/c1-2-3-7-11-16(20)17(21)14-13-15(19)10-8-5-4-6-9-12-18(22)23/h3,7,13-17,19-21H,2,4-6,8-12H2,1H3,(H,22,23)/t15-,16-,17+/m0/s1 |
Clave InChI |
MKYUCBXUUSZMQB-YESZJQIVSA-N |
SMILES isomérico |
CCC=CC[C@@H]([C@@H](C=C[C@H](CCCCCCCC(=O)O)O)O)O |
SMILES canónico |
CCC=CCC(C(C=CC(CCCCCCCC(=O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Nitro-4-[(propan-2-yl)sulfanyl]aniline](/img/structure/B14449015.png)

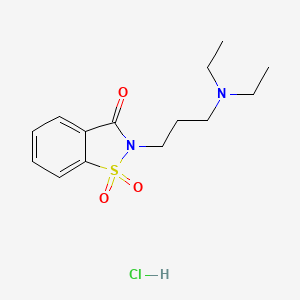
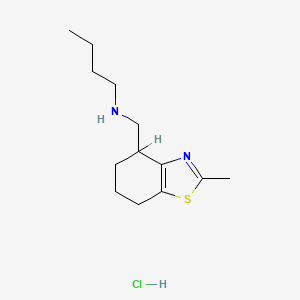
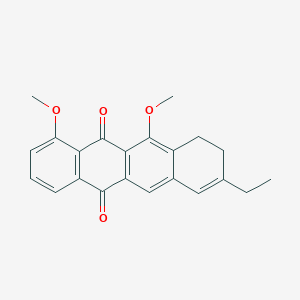
![1,4-Benzenedisulfonic acid, 2,2'-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino[6-[bis(2-hydroxypropyl)amino]-1,3,5-triazine-4,2-diyl]imino]]bis-, potassium sodium salt](/img/structure/B14449042.png)
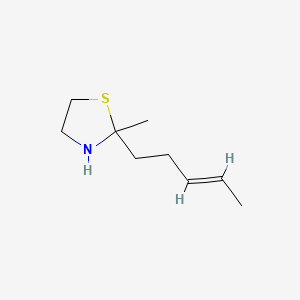
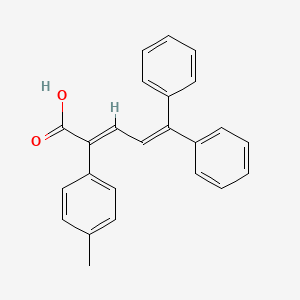
![2-(2-Chloropropan-2-yl)-5-methyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14449062.png)
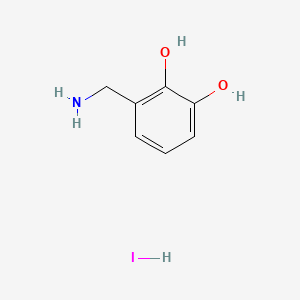
![N-[3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B14449084.png)
![Trimethyl(2,3,3a,4,6,7,8,9-octahydro-1H-cyclopenta[a]naphthalen-5-yl)silane](/img/structure/B14449090.png)
